![molecular formula C15H22N2O3 B2405075 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034420-07-8](/img/structure/B2405075.png)
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . Piperidones, which serve as precursors to the piperidine ring, have unique biochemical properties and are of particular interest in drug design .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Scientific Research Applications
Anticancer Properties
Piperidine derivatives have demonstrated promising anticancer activity. Some naturally occurring piperidine-based compounds, such as piperine , exhibit antiproliferative and antimetastatic effects on various cancer types. Researchers have investigated their potential as chemotherapeutic agents .
Neurological Applications
Piperidine derivatives have implications in neurology. They may act as antipsychotic agents or influence neurotransmitter systems. Research into their effects on neurodegenerative diseases, such as Alzheimer’s, remains ongoing.
Mechanism of Action
Target of Action
The compound N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities . Therefore, it can be inferred that this compound might affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
One source mentions that a piperidine derivative, cym-53093, has good in vitro adme and in vivo pharmacokinetic characteristics . It’s important to note that the specific ADME properties can vary significantly between different piperidine derivatives.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities . Therefore, it can be inferred that this compound might have multiple effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXYYRWWITDFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide |
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